REACTION_CXSMILES
|
[CH3:1][NH:2][N+:3]([O-:5])=[O:4].[N+:6]([N:9]([CH3:12])[CH2:10]O)([O-:8])=[O:7]>>[N+:3]([N:2]([CH2:10][N:9]([N+:6]([O-:8])=[O:7])[CH3:12])[CH3:1])([O-:5])=[O:4]
|
Name
|
methylnitramine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])N(CO)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])N(C)CN(C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |